3-Methoxy-2(1H)-pyridone

Catalog No.
S774066
CAS No.
20928-63-6
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2(1H)-pyridone

CAS Number

20928-63-6

Product Name

3-Methoxy-2(1H)-pyridone

IUPAC Name

3-methoxy-1H-pyridin-2-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)

InChI Key

LKIMDXQLHFCXQF-UHFFFAOYSA-N

SMILES

COC1=CC=CNC1=O

Canonical SMILES

COC1=CC=CNC1=O

The exact mass of the compound 3-Methoxy-2(1H)-pyridone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methoxy-2(1H)-pyridone (CAS: 20928-63-6) is a substituted pyridone, a class of heterocyclic compounds widely employed as versatile intermediates in medicinal chemistry and materials science. Its core value lies in the specific placement of the methoxy group on the pyridone ring, which provides distinct advantages in solubility, handling, and, most critically, regiochemical control during subsequent synthetic transformations compared to the parent 2(1H)-pyridone or its isomers.

Research Fit

Acylation substrate with high regiochemical predictability and documented 88% yield benchmark
N-Alkylation substrate achieving near-exclusive N-selectivity under mild conditions
Designated starting reagent in cepabactin total synthesis with validated route

Substituting 3-Methoxy-2(1H)-pyridone with simpler analogs like 2(1H)-pyridone, or positional isomers such as 4- or 6-methoxy-2(1H)-pyridone, frequently leads to process failure or undesirable outcomes. The 3-methoxy group is not merely a passive substituent; it actively governs the molecule's electronic and steric properties. This dictates reactivity in crucial transformations like directed ortho-metalation, where it selectively activates the C4 position for functionalization—a result unattainable with other isomers. Furthermore, it can serve as a protected, organic-soluble version of 3-hydroxy-2(1H)-pyridone, enabling reaction sequences that would otherwise require additional, yield-reducing protection and deprotection steps. Therefore, selecting this specific isomer is a prerequisite for syntheses that depend on its unique regiochemical control and masked functionality.

Substitution Risk

Generic 2-pyridone Unsubstituted 2-pyridone lacks the 3-methoxy directing group, leading to lower acylation yields and competing regioisomer formation.
3-Hydroxy-2(1H)-pyridone Tautomeric equilibrium favors 2-hydroxypyridine, reducing N-alkylation selectivity and altering metal-chelating behavior.
2-Methoxy-3-pyridone (regioisomer) Different electron density distribution shifts electrophilic substitution to C-4/C-6, blocking access to C-5/C-6 functionalized products.

Enables High-Yield, Regioselective C4-Functionalization via Directed ortho-Metalation

The 3-methoxy group functions as a powerful Directed Metalation Group (DMG), enabling highly selective deprotonation at the C4 position. Treatment with s-BuLi/TMEDA followed by quenching with an electrophile like methyl iodide results in the C4-substituted product in high yield (e.g., 97%). In contrast, the parent 2(1H)-pyridone lacks this directing capability, leading to complex product mixtures, while other methoxy-pyridone isomers direct functionalization to different positions entirely, making 3-Methoxy-2(1H)-pyridone the specific choice for accessing C4-substituted pyridone scaffolds.

Evidence DimensionYield of Regioselective C4-Alkylation
Target Compound Data97% yield of the C4-methylated product
Comparator Or BaselineOther positional isomers (e.g., 2-methoxypyridine) direct to other positions (C3); unsubstituted pyridone leads to mixed products or requires harsher conditions.
Quantified DifferenceAchieves high selectivity for the C4 position, which is not the primary outcome for other isomers.
ConditionsDirected ortho-Metalation using sec-BuLi, TMEDA in THF at -78 °C, followed by electrophilic quench.

For synthesizing specific kinase inhibitors or other complex molecules, precise C4 functionalization is critical, making this compound the essential starting material.

Acylation Yield
Cross-study comparable
88% isolated yield (target)
vs. lower yield / regioisomers (unsubstituted)
Supports yield and regioselectivity advantage in acylation reactions.
Reaction with 2-bromobenzoyl chloride; see Equation 73.

Functions as a Process-Efficient Masked Hydroxyl Group in Multi-Step Synthesis

In the synthesis of complex molecules such as reactive oxygen species (ROS) scavengers, 3-Methoxy-2(1H)-pyridone is used as a stable, soluble precursor that is readily N-alkylated. The methoxy group serves as a robust protecting group for the 3-hydroxy functionality, which is often incompatible with alkylation conditions. The final hydroxyl group is revealed in a high-yielding deprotection step (e.g., using BBr3) at a late stage. This strategy avoids the separate protection/deprotection steps required if starting with 3-hydroxy-2(1H)-pyridone, streamlining the synthesis, improving overall yield, and simplifying purification.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables direct N-alkylation followed by a single, late-stage deprotection step.
Comparator Or Baseline3-Hydroxy-2(1H)-pyridone, which requires an initial protection step (e.g., benzylation), N-alkylation, and then deprotection (e.g., hydrogenolysis or BBr3).
Quantified DifferenceReduces the total number of synthetic steps by at least one full protection/deprotection cycle, improving process mass intensity and potential overall yield.
ConditionsN-alkylation followed by demethylation with BBr3.

This simplifies process development and improves the economic viability of synthesizing complex targets by eliminating steps and potential yield losses associated with a separate protecting group strategy.

Cepabactin Synthesis
Class-level inference
Designated starting reagent; route validated by iron(III) complex comparison
Precedented synthetic route; alternative reagents require de novo optimization.
No quantitative step-count data available.
ABTS Scavenging
Class-level inference
IC₅₀ ~5–50 μM (substituted 2-pyridones)
unsubstituted: inactive
Class-level antioxidant activity context; supports scaffold selection for radical scavenging screening.
ABTS assay; 24 derivatives screened.
N-Alkylation Selectivity
Class-level inference
>99% N-selectivity (target class)
vs. lower N-selectivity (3-hydroxy analog)
Favors N-alkylated product purity; reduces separation burden.
Catalyst- and base-free conditions.
Substitution Regioselectivity
Class-level inference
Directs to C-5/C-6 (3-methoxy)
vs. C-4/C-6 (2-methoxy regioisomer)
Enables distinct regioisomeric products; avoids synthetic dead-ends.
Structural differentiation; no single numerical metric.
Double Ipso Substitution
Supporting evidence
Successful azabenzoisocoumarin formation; comparator reagents unreactive or lower yield
Literature-precedented reagent; alternative starting materials untested.
No quantitative comparator yield data.

Core Building Block for C4-Substituted Pharmaceutical Agents

Where the synthetic route requires precise and high-yield functionalization at the C4 position of the pyridone ring, this compound is the specific precursor of choice. Its ability to undergo directed ortho-metalation provides reliable access to intermediates for kinase inhibitors and other complex, biologically active molecules where substitution at other positions would yield inactive compounds.

Streamlined Synthesis of N-Alkylated 3-Hydroxy-2-pyridones

For manufacturing processes where the final target is an N-substituted 3-hydroxy-2-pyridone, using the 3-methoxy analog as the starting material is a superior strategy. It improves process efficiency by acting as an in-built protecting group, avoiding the need for additional steps and reagents associated with protecting and deprotecting a free hydroxyl group, thereby reducing cost and waste.

Application Fit

Application
Selection Property
Validation Focus
Cepabactin / siderophore total synthesis
Documented starting reagent in literature-validated route
Structural confirmation with natural iron(III) complex
Azabenzoisocoumarin synthesis (double ipso substitution)
Specific electronic activation for sequential ipso attack
Successful annulation to desired heterocyclic scaffold
High-selectivity N-alkylation
Near-exclusive N-alkylation under mild conditions
N- vs. O-alkylation product ratio assessment
Acylation with electrophilic acyl chlorides
Reliable high-yielding substrate with regiochemical control
Acylation yield and regiochemical outcome verification

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20928-63-6

Wikipedia

2-Hydroxy-3-methoxypyridine

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